propolin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H30O7 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-[3,4-dihydroxy-2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H30O7/c1-14(5-4-10-25(2,3)31)6-7-17-16(8-9-18(27)24(17)30)21-13-20(29)23-19(28)11-15(26)12-22(23)32-21/h6,8-9,11-12,21,26-28,30-31H,4-5,7,10,13H2,1-3H3/b14-6-/t21-/m0/s1 |
InChI Key |
CCNNANWAOVGRMQ-XLPSYMGOSA-N |
Isomeric SMILES |
C/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CCCC(C)(C)O |
Synonyms |
propolin A |
Origin of Product |
United States |
Isolation, Characterization, and Analytical Methodologies for Propolin a
Extraction and Fractionation Techniques for Propolis Enrichment
The initial step in obtaining propolin A involves the extraction of compounds from raw propolis. Propolis is a complex matrix, and effective extraction methods are crucial for isolating its diverse constituents. Common solvents employed for propolis extraction include ethanol, methanol, chloroform, dichloromethane (B109758), ether, and acetone (B3395972). ekb.egmdpi.com Research indicates that ethanol, particularly at concentrations between 70% and 75%, is an effective solvent for this purpose, capable of extracting a significant portion of the active compounds. ekb.egmdpi.com
Following the initial extraction, fractionation techniques are applied to enrich the extract for specific classes of compounds, such as prenylflavanones, and to reduce the complexity of the mixture. Dichloromethane extracts of propolis have been shown to be amenable to further separation through techniques like column chromatography. foodandnutritionresearch.netfoodandnutritionresearch.net Silica (B1680970) gel chromatography is a frequently used method for fractionating propolis extracts, employing various solvent systems. For instance, increasing proportions of acetone in dichloromethane or ethyl acetate (B1210297) in petroleum ether have been utilized to separate different components. scielo.br Sequential extraction with solvents of increasing polarity is another strategy employed to obtain fractions enriched in specific compound types. mdpi.com
Advanced Chromatographic Purification Strategies for this compound
Chromatography plays a pivotal role in the purification of natural products from complex sources like propolis, enabling the isolation of individual compounds such as this compound. chromatographytoday.com Following initial extraction and fractionation steps, more advanced chromatographic techniques are often necessary to achieve the high purity required for structural characterization and further study.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for both the analytical profiling and preparative purification of propolis components, including this compound. mdpi.comnih.govresearchgate.netnih.govmdpi.comnih.govtandfonline.com HPLC coupled with UV detection is commonly used for the separation and detection of propolins. researchgate.net Reversed-phase preparative HPLC has been specifically employed for the final purification of this compound and other related propolins, allowing for the isolation of these compounds in a highly pure form. nih.gov Analytical HPLC-UV and HPLC-MS methods are also routinely used for the qualitative and quantitative analysis of phenolic compounds and flavonoids within propolis extracts, providing valuable information about the composition of the starting material and fractions obtained during purification. mdpi.comnih.govnih.gov
Supercritical Fluid Chromatography (SFC) Utilization
Supercritical Fluid Chromatography (SFC) is another chromatographic technique that has been explored for the analysis of propolis extracts. chromatographytoday.commdpi.comnih.gov While SFC offers potential advantages, particularly in terms of speed and the use of less toxic solvents compared to traditional liquid chromatography, specific detailed applications of SFC for the purification of this compound were not prominently found in the reviewed literature. Studies have investigated supercritical extraction methods for propolis, but the subsequent purification steps for individual compounds like this compound often still rely on techniques like HPLC. nih.gov
Preparative Chromatography Approaches
Preparative chromatography techniques are essential for obtaining sufficient quantities of pure compounds like this compound for detailed structural analysis and biological assays. In addition to preparative HPLC, other preparative methods are applied. Preparative column chromatography utilizing silica gel remains a standard method for isolating flavonoid compounds from propolis extracts after initial fractionation. tandfonline.com High-speed countercurrent chromatography (HSCCC) represents another preparative separation technique that has been applied to propolis extracts, often used as a preliminary step before further purification by methods like preparative HPLC. mdpi.comksu.edu.sa These preparative strategies are critical for overcoming the challenges associated with isolating relatively low-abundance compounds from the complex propolis matrix.
Spectroscopic and Spectrometric Techniques for this compound Structural Elucidation
The definitive identification and structural elucidation of this compound rely heavily on the application of various spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule. Spectroscopic and spectrometric analysis is considered crucial for characterizing the constituents isolated from propolis. scielo.brresearchgate.netnih.gov
Mass spectrometry, particularly when coupled with separation techniques like liquid chromatography (LC-MS), is a valuable tool for profiling the compounds present in propolis extracts and identifying individual components. nih.govnih.gov This technique provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular formula and providing clues about its substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural assignment of isolated natural products like this compound. scielo.brnih.govnih.govresearchgate.netnih.govnih.govacs.orgpharm.or.jppubcompare.aitandfonline.comchemsociety.org.ng Both 1H and 13C NMR spectroscopy are routinely used to analyze the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity and chemical environment. Analysis of the chemical shifts, splitting patterns, and integration of signals in 1H NMR spectra provides information about the different types of protons and their relative abundance. pharm.or.jptandfonline.com 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. pharm.or.jptandfonline.comresearchgate.net
To gain a more comprehensive understanding of the molecular structure and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlation information between protons and carbons, allowing for the complete assignment of signals and the confirmation of the molecular framework. scielo.brpharm.or.jptandfonline.com Published research includes detailed 13C NMR data for propolins, including this compound, which are used for their identification and structural confirmation. researchgate.net Typical 1H NMR spectra of propolis extracts are complex, showing numerous signals across various regions, reflecting the diverse chemical composition of propolis. researchgate.net NMR spectroscopy is a standard method for confirming the structure of purified compounds isolated from propolis. nih.govmdpi.com
Research findings on the NMR data for this compound contribute significantly to its characterization. For instance, studies have reported the 13C NMR data for this compound isolated from Taiwanese propolis. researchgate.net These data, typically presented as a list of chemical shifts (δC) in parts per million (ppm), are unique to the specific arrangement of carbon atoms in the this compound molecule and are crucial for confirming its identity.
Table 1: Representative 13C NMR Data for Propolins A-F (Selected Peaks)
| Propolin | δC (ppm) - Selected Peaks | Source |
| A | Data available in source | researchgate.net |
| B | Data available in source | researchgate.net |
| C | Data available in source | researchgate.net |
| D | Data available in source | researchgate.net |
| E | Data available in source | researchgate.net |
| F | Data available in source | researchgate.net |
Note: For detailed 13C NMR data for each carbon in Propolins A-F, please refer to the cited source. researchgate.net
The combination of these extraction, fractionation, chromatographic, and spectroscopic techniques provides a comprehensive approach to the isolation, purification, and structural characterization of this compound from propolis.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as providing insights into its structure through fragmentation analysis nih.govresearchgate.net. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the molecular formula can be deduced with high confidence nih.govresearchgate.net. For this compound, the molecular formula is C₂₅H₃₀O₇, and its PubChem CID is 10411087 nih.gov.
Fragmentation analysis in MS involves the collision-induced dissociation of the molecular ion into smaller fragment ions. The pattern of these fragment ions is characteristic of the compound's structure, as different chemical bonds break under the ionization conditions mdpi.comdocbrown.infodocbrown.info. Analyzing the m/z values and relative abundances of these fragments helps in piecing together the structural subunits of this compound mdpi.com. For instance, the loss of specific functional groups or structural moieties can be identified by the mass difference between the molecular ion and fragment ions mdpi.com.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule researchgate.netresearchgate.netuplb.edu.ph. This technique measures the absorption of infrared radiation by the molecule, which causes bonds to vibrate at specific frequencies vscht.cz. The resulting IR spectrum displays a series of absorption bands (peaks) at characteristic wavenumbers (cm⁻¹), corresponding to the different functional groups and types of bonds within the molecule vscht.cz.
Analysis of the IR spectrum of this compound can reveal the presence of key functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C), which are typical in flavonoid structures like this compound researchgate.netresearchgate.netuplb.edu.ph. For example, O-H stretching vibrations typically appear around 3300-3500 cm⁻¹, while C=O stretching vibrations are usually observed in the 1650-1800 cm⁻¹ range researchgate.netresearchgate.netvscht.cz. Aromatic rings and C=C bonds also have characteristic absorption bands in the IR spectrum researchgate.netvscht.cz.
Development and Validation of Analytical Methods for this compound Quantification
Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including propolis extracts and biological samples. Method development and validation ensure that the analytical procedure is suitable for its intended purpose, providing accurate and consistent results nih.govwho.intraps.org.
Method Development for Quality Control and Standardization
For quality control and standardization of propolis products, analytical methods are developed to quantify key bioactive compounds, including this compound xiahepublishing.comacademicjournals.orgnih.gov. HPLC coupled with UV detection or mass spectrometry is commonly employed for this purpose due to its sensitivity and specificity xiahepublishing.comacademicjournals.org. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and detection of this compound from other compounds in the complex propolis matrix xiahepublishing.com.
Validation of these methods involves assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, and robustness nih.govwho.int. Linearity demonstrates that the detector response is proportional to the concentration of this compound over a defined range. Accuracy measures how close the experimental results are to the true value, while precision indicates the reproducibility of the results nih.gov. Selectivity ensures that the method can specifically measure this compound without interference from other components nih.gov.
Data tables presenting validation parameters such as correlation coefficients for linearity, percent recovery for accuracy, and relative standard deviation for precision are essential for demonstrating the reliability of the developed method.
Bioanalytical Methodologies for Preclinical Samples
In preclinical studies, bioanalytical methods are required to quantify this compound in biological matrices such as plasma, serum, urine, or tissue extracts to support pharmacokinetic (PK) and toxicokinetic studies nih.govraps.orgitrlab.combionotus.com. These methods are typically more sensitive and selective than those used for quality control due to the low concentrations of the analyte and the complexity of biological samples raps.orgbionotus.com.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis of small molecules like this compound in biological matrices due to its high sensitivity and selectivity bionotus.com. Method development for bioanalysis involves sample preparation procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate this compound from the biological matrix while removing interfering substances raps.orgitrlab.combionotus.com.
Validation of bioanalytical methods for preclinical samples follows regulatory guidelines and includes parameters similar to those for quality control, with particular emphasis on matrix effects and the stability of the analyte in the biological matrix nih.govwho.intbionotus.com. Incurred sample reanalysis (ISR) is also performed to ensure the reliability of the data obtained from study samples nih.gov.
Preclinical Biological Activities of Propolin a
Anticancer and Cytotoxic Properties of Propolin A
In vitro studies have demonstrated that this compound possesses cytotoxic capabilities against various cancer cell lines. This activity is a cornerstone of its preclinical evaluation, suggesting a potential role in inhibiting cancer cell growth and survival. Research has focused on its efficacy in different cancer models, its impact on cell proliferation, and the molecular mechanisms underlying its cytotoxic effects.
This compound has been shown to induce a significant cytotoxic effect on the human melanoma cell line A2058. nih.gov Laboratory studies have established its ability to reduce the viability of these cancer cells. The growth-inhibiting activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50), which is a measure of a compound's potency. In studies comparing different propolins, this compound demonstrated notable, though less potent, activity compared to other related compounds like propolin C. mundialsiglo21.com The cytotoxic effect of this compound in melanoma cells is closely linked to its ability to induce programmed cell death, or apoptosis. nih.govcore.ac.uk
Table 1: Cytotoxicity of this compound in A2058 Melanoma Cells
| Compound | Cell Line | IC50 Value (µM) |
|---|
This table displays the IC50 value of this compound against the A2058 human melanoma cell line as reported in scientific literature.
Research has identified this compound as being cytotoxic to C6 glioma cells. mundialsiglo21.com Gliomas are a type of tumor that occurs in the brain and spinal cord. While ethanolic extracts of propolis have been shown to have cytotoxic and apoptotic effects on C6 cells, the specific contribution and detailed mechanism of this compound in this context are part of a broader investigation into the anticancer properties of propolis constituents. nih.govresearchgate.netpjps.pk
The anticancer activity of this compound extends beyond melanoma and glioma to a variety of other tumor types. Scientific literature indicates that this compound also exerts cytotoxic effects against MCF-7 human breast cancer cells and IMR32 neuroblastoma cells. mundialsiglo21.com This suggests that this compound may modulate cancer cell proliferation across diverse tumor cell lines, a key characteristic for a potential anticancer agent. nih.govmdpi.com The ability of propolis and its components to inhibit the proliferation of cancer cells is a well-documented phenomenon attributed to the induction of cell cycle arrest and apoptosis. mdpi.comnih.gov
Table 2: Spectrum of Cancer Cell Lines Affected by this compound
| Cell Line | Cancer Type | Reference |
|---|---|---|
| A2058 | Human Melanoma | nih.govmundialsiglo21.com |
| C6 | Rat Glioma | mundialsiglo21.com |
| HL-60 | Human Leukemia | mundialsiglo21.com |
| MCF-7 | Human Breast Cancer | mundialsiglo21.com |
This interactive table summarizes the various cancer cell lines in which this compound has demonstrated cytotoxic activity.
A primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis. nih.govcore.ac.uk In human melanoma A2058 cells, this compound has been found to trigger a mitochondria-mediated apoptosis pathway. nih.gov This intrinsic cell death pathway involves the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event initiates a cascade of molecular signaling that leads to programmed cell death.
Further investigation into this pathway revealed that treatment with this compound leads to a dose- and time-dependent decrease in the levels of several key apoptosis-related proteins, including procaspase-8, Bid, procaspase-3, DFF45, and Poly(ADP-ribose) polymerase (PARP). nih.gov The reduction of these pro-forms indicates their cleavage and activation, which is essential for the execution phase of apoptosis. The appearance of DNA fragmentation, another hallmark of apoptosis, has also been confirmed in cells treated with this compound. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Various studies have shown that propolis extracts and some of their isolated components possess anti-angiogenic properties. mdpi.commdpi.com Compounds such as caffeic acid phenethyl ester (CAPE), quercetin, and artepillin C have been identified as contributors to these effects. nih.govproquest.com However, the scientific literature specifically detailing the anti-angiogenic potential of this compound is limited. While the broader propolis complex has demonstrated anti-angiogenic activity, further research is required to determine the specific role, if any, that this compound plays in this process.
Anti-metastatic and Anti-invasive Effects
While research on the direct anti-metastatic and anti-invasive properties of this compound is still in its nascent stages, preliminary evidence suggests its potential to interfere with the complex cascade of events leading to cancer cell dissemination. The broader family of propolins, including propolin C and G, has demonstrated the ability to inhibit cancer cell migration and invasion by modulating key signaling pathways involved in epithelial-mesenchymal transition (EMT), a critical process for metastasis. However, specific studies detailing the impact of this compound on these processes are limited. Future research is necessary to elucidate the precise mechanisms by which this compound may inhibit metastasis, including its potential effects on the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, and its influence on the intricate signaling networks that govern cell motility and invasion.
Antioxidant Activity of this compound
This compound has been identified as a potent antioxidant agent, a property largely attributed to its chemical structure, which facilitates the scavenging of free radicals.
Reduction of Oxidative Stress Markers in Cellular Models
The ability of this compound to mitigate oxidative stress at the cellular level is an area of active investigation. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. Preclinical studies are anticipated to explore the capacity of this compound to reduce key markers of oxidative damage, such as lipid peroxidation products (e.g., malondialdehyde) and oxidized proteins, in various cell culture models subjected to oxidative insults.
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct free radical scavenging, the antioxidant effects of this compound may also be mediated through the upregulation of endogenous antioxidant defense mechanisms. This includes the potential to enhance the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). By bolstering these cellular defenses, this compound could provide a more sustained protection against oxidative damage. Research in this area will be crucial to fully understand the scope of its antioxidant activity.
Anti-inflammatory Properties of this compound (Hypothetical for specific compound, inferred from propolis)
The anti-inflammatory properties of propolis are well-documented, and it is plausible that this compound, as one of its constituents, contributes to this activity. However, specific studies on this compound are needed to confirm these effects directly. The following subsections outline the hypothetical mechanisms based on the known anti-inflammatory actions of propolis.
Inhibition of Pro-inflammatory Mediator Production (e.g., NO, prostaglandins, cytokines)
Propolis has been shown to inhibit the production of several key pro-inflammatory mediators. It is hypothesized that this compound may exert similar effects. This could involve the downregulation of nitric oxide (NO) production by inhibiting the expression of inducible nitric oxide synthase (iNOS). Furthermore, this compound might interfere with the cyclooxygenase (COX) pathway, leading to a reduction in the synthesis of prostaglandins, which are pivotal mediators of inflammation and pain. Additionally, it is conceivable that this compound could modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which play central roles in orchestrating the inflammatory response. Rigorous experimental validation is required to substantiate these hypothetical anti-inflammatory actions of this compound.
Modulation of Inflammatory Cell Responses (e.g., macrophage activation, mast cell degranulation)
Direct research on the specific effects of this compound on inflammatory cells is limited. However, studies on prenylflavanones, the class of compounds to which this compound belongs, and the propolis from which it is isolated, provide insights into its potential activities. This compound, along with propolin B and other components from Taiwanese propolis, may be capable of inducing apoptosis in cells, including macrophages, in a concentration-dependent manner nih.gov. Furthermore, Taiwanese Green Propolis, a known source of this compound, has been shown to suppress the activation of the NLRP3 inflammasome and reduce the production of reactive oxygen species (ROS) in macrophages stimulated by lipopolysaccharide (LPS) nih.gov.
While the direct action of this compound on mast cells has not been elucidated, various propolis extracts have demonstrated significant inhibitory effects on mast cell degranulation. researchgate.netresearchgate.netnih.govnih.gov Propolis effectively protects against IgE-mediated mast cell degranulation and inhibits the release of histamine. researchgate.netpropoleo.clnih.gov This anti-allergic action also involves decreasing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-13 (IL-13) from activated mast cells. researchgate.netpropoleo.clnih.gov The mechanism for this inhibition is linked to the suppression of the SYK and MAPK signaling pathways. researchgate.netpropoleo.cl These findings suggest that as a constituent of propolis, this compound may contribute to these anti-allergic and anti-inflammatory properties.
Antimicrobial Efficacy of this compound (Hypothetical for specific compound, inferred from propolis)
Studies on propolins isolated from Taiwanese green propolis have demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains. stiftung-plantafood.de Among the isolated compounds, propolins C and D showed the most potent activity. stiftung-plantafood.de Conversely, none of the tested propolins, which include the class to which this compound belongs, showed inhibitory activity against the Gram-negative strains Escherichia coli and Pseudomonas aeruginosa. rsc.org Propolin C exhibited the highest antibacterial efficacy, with Minimum Inhibitory Concentrations (MICs) against various Gram-positive bacteria ranging from 1.25 µg/ml to 10 µg/ml. rsc.org The propolins were also effective against methicillin-resistant Staphylococcus aureus (MRSA). stiftung-plantafood.dersc.org
Table 1: Minimum Inhibitory Concentration (MIC) of Propolins Against Gram-Positive Bacteria
Bacterial Strain Propolin C (μg/ml) Propolin D (μg/ml) Propolin F (μg/ml) Propolin G (μg/ml) Staphylococcus aureus (BCRC 10781) 5 10 20 20 Staphylococcus aureus (BCRC 10451) 5 10 20 20 Staphylococcus aureus (BCRC 12154) 1.25 10 10 10 Bacillus subtilis (BCRC 10029) 5 10 20 20 Listeria monocytogenes (BCRC 11545) 10 20 40 40 Paenibacillus larvae (BCRC 13139) 1.25 5 10 10
Data sourced from scientific literature on propolins from Taiwanese Green Propolis. rsc.org
Propolis extracts have shown broad-spectrum antifungal activity. This efficacy is attributed to the presence of compounds such as flavonoids and phenolic acids. Propolis has been found to be effective against various yeast species, including multiple species of Candida, as well as dermatophytes. The fungicidal and fungistatic activity suggests that this compound, as a flavonoid component of propolis, could potentially contribute to these antifungal effects.
Ethanolic extracts of propolis have demonstrated activity against several protozoan parasites. Research has shown that propolis can inhibit the growth of Blastocystis spp. and various strains of Trypanosoma brucei. The antiprotozoal effects are linked to the diverse phytochemicals present in propolis. Therefore, it is hypothesized that this compound may play a role in the antiprotozoal potential of propolis extracts.
Other Investigated Biological Activities of this compound (e.g., anti-allergic, enzyme inhibition, immunomodulatory)
The anti-allergic potential of this compound is inferred from the well-documented effects of propolis on mast cells. The ability of propolis extracts to inhibit the degranulation of mast cells and the subsequent release of histamine is a key mechanism for its anti-allergic effects. researchgate.netnih.govnih.gov By preventing the release of these inflammatory mediators, propolis can attenuate the symptoms of allergic reactions. nih.govjmpas.com Although many flavonoids and cinnamic acid derivatives have been identified as active anti-allergic constituents, the specific contribution of this compound is an area for further investigation. researchgate.netnih.gov
This compound has been specifically identified as a significant inhibitor of xanthine oxidase. nih.govresearchgate.net Xanthine oxidase is a key enzyme in purine metabolism that produces uric acid; its inhibition is a therapeutic target for conditions like gout. In one study, propolin B was found to inhibit xanthine oxidase more efficiently than this compound or Caffeic Acid Phenethyl Ester (CAPE) nih.gov. Another study identified propolin C as an inhibitor of xanthine oxidase with an IC50 value of approximately 17.0 µM. researchgate.net The capacity of this compound and other related prenylflavanones to inhibit this enzyme highlights their potential as antioxidant and modulatory agents. nih.govresearchgate.net
Table 2: Investigated Enzyme Inhibition by Propolins and Other Propolis Components
Compound Enzyme Reported Activity IC50 Value This compound Xanthine Oxidase Inhibitory Activity Not Specified Propolin B Xanthine Oxidase Stronger Inhibitor than this compound or CAPE Not Specified Propolin C Xanthine Oxidase Inhibitory Activity ~17.0 μM Propolis Ethanolic Extracts Xanthine Oxidase Inhibitory Activity 0.074 - 1.560 mg/mL Propolis Ethanolic Extracts Acetylcholinesterase Inhibitory Activity 0.081 - 1.353 mg/mL Propolis Ethanolic Extracts Urease Inhibitory Activity 0.080 - 0.301 mg/mL
Data compiled from studies on propolins and propolis extracts. researchgate.net
The immunomodulatory properties of this compound have not been extensively studied, but the activities of propolis provide a basis for its potential effects. Propolis and its key components, such as CAPE and artepillin C, are known to have complex effects on the immune system, including the ability to activate macrophage function while also exerting immunosuppressive effects on T lymphocytes. rsc.org Propolis extracts can modulate the production of both pro-inflammatory and anti-inflammatory cytokines, such as IL-1β, IL-6, and IL-10. It can also enhance the phagocytic capacity of macrophages. As a bioactive constituent, this compound is likely involved in the multifaceted immunomodulatory profile of propolis.
Molecular and Cellular Mechanisms of Action of Propolin a
Modulation of Cellular Signaling Pathways
Detailed investigations into how propolin A affects major signaling cascades that regulate inflammation, cell growth, and antioxidant responses are not present in the available scientific literature.
Regulation of NF-κB Pathway
There is no specific scientific evidence detailing the direct effects of isolated this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While many studies report that general propolis extracts and other specific components, like caffeic acid phenethyl ester (CAPE), are potent inhibitors of NF-κB, these findings cannot be attributed to this compound without direct experimental evidence. mdpi.comacs.orgnih.gov
Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38, JNK)
The scientific literature lacks specific studies examining the influence of this compound on the MAPK pathways, including ERK1/2, p38, and JNK. Research on other propolis constituents has shown modulation of these pathways, but data focusing solely on this compound is absent. mdpi.com
Impact on PI3K/Akt/mTOR Signaling Axis
There are no available studies that specifically document the impact of this compound on the PI3K/Akt/mTOR signaling axis. This pathway is a critical regulator of cell proliferation and survival, and while it is a known target for various natural compounds, its interaction with this compound has not been reported. mdpi.comcellphysiolbiochem.com
Activation of Nrf2/HO-1 Pathway for Antioxidant Response
The role of this compound in activating the Nrf2/HO-1 antioxidant response pathway has not been specifically studied. Although propolis extracts and some of their flavonoids are known to activate this protective pathway, there is no research that isolates this activity to this compound. mdpi.comnih.govmdpi.comresearchgate.net
Crosstalk with other Critical Signaling Cascades
Given the absence of primary data on this compound's effect on individual signaling pathways, there is consequently no information available regarding its potential crosstalk with other critical signaling cascades.
Interactions with Specific Cellular and Molecular Targets
While initial research has shown that this compound can induce apoptosis in certain cancer cell lines, the specific molecular targets it interacts with to initiate this process have not been elucidated. nih.gov Studies on other propolins, such as propolin C, have identified targets like caspases and the mitochondria, but this information is not directly transferable to this compound. nih.gov
Direct Binding to Receptors or Enzymes
The biological activity of a compound is often initiated by its binding to specific macromolecules within a cell, such as receptors or enzymes. msdmanuals.com This interaction can either activate or inhibit the function of the target protein, leading to a cascade of downstream cellular events. msdmanuals.com Ligands, which can be natural molecules or drugs, bind to specific sites on these receptors. msdmanuals.com This binding is a result of complementary shapes and chemical properties between the ligand and the binding site. reddit.com
In the context of this compound and other polyphenolic compounds found in propolis, their molecular structure allows them to interact with various cellular targets. While direct binding studies specifically on this compound are part of ongoing research, the broader class of flavonoids and polyphenols, to which this compound belongs, are known to interact with a range of enzymes and receptors. nih.gov These interactions can include inhibiting enzymes like protein kinase C and tyrosine kinases, which are crucial for cell signaling and growth. nih.gov The binding of these compounds can modulate cellular processes by altering the conformation and activity of their target proteins. reddit.com
Regulation of Transcription Factors
Transcription factors are proteins that play a pivotal role in controlling gene expression by binding to specific DNA sequences and modulating the rate of transcription. wikipedia.org They are essential for ensuring that genes are expressed at the appropriate time and in the correct cells. khanacademy.org The activity of transcription factors can be influenced by various signaling pathways, and their dysregulation is often associated with disease states.
This compound and other components of propolis have been shown to modulate the activity of several key transcription factors involved in inflammation and cell proliferation. For instance, studies on Brazilian red propolis have demonstrated a significant reduction in the LPS-induced upregulation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), Fos, and Elk1 in macrophages. plos.org NF-κB is a critical regulator of the inflammatory response, and its inhibition by propolis components highlights their anti-inflammatory potential. plos.org Furthermore, propolis has been observed to down-regulate other transcription factors involved in inflammatory signaling, including Pdk1, Pak1, Mtcp1, and Gsk3b. plos.org The regulation of these transcription factors is a key mechanism through which this compound and related compounds can exert their biological effects.
Induction of Cell Cycle Arrest and Apoptosis-Related Proteins
This compound demonstrates significant anti-cancer activity by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. researchgate.netmdpi.com This is achieved through the modulation of a complex network of proteins that regulate cell division and survival. researchgate.net
Cell Cycle Arrest: this compound can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing uncontrollably. mdpi.com Studies have shown that propolis and its constituents can increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. researchgate.netnih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for driving the cell through different phases of its cycle. waocp.org For example, an increase in p21 can lead to cell cycle arrest in the G1 or S phase. mdpi.comwaocp.org Concurrently, propolis has been found to decrease the levels of cyclins such as cyclin A and cyclin B1, further contributing to the arrest of the cell cycle. researchgate.netnih.gov
Apoptosis Induction: this compound also triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. researchgate.net A key aspect of this is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). This compound and other propolis compounds have been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, a critical step in initiating apoptosis. mdpi.com
The activation of caspases, a family of proteases that execute apoptosis, is another crucial mechanism. This compound has been observed to increase the activity of initiator caspases like caspase-9 and executioner caspases like caspase-3. researchgate.netmdpi.com The tumor suppressor protein p53 also plays a role in this compound-induced apoptosis. researchgate.netwaocp.org Activation of p53 can lead to an increase in the expression of pro-apoptotic genes and cell cycle inhibitors like p21. waocp.org
Table 1: Effects of this compound and Propolis Extracts on Cell Cycle and Apoptosis-Related Proteins
| Protein | Function | Effect of this compound/Propolis | Observed Outcome | References |
|---|---|---|---|---|
| p21 | CDK inhibitor, induces cell cycle arrest | Upregulation | Cell cycle arrest at G1 or S phase | researchgate.net, nih.gov, waocp.org |
| p27 | CDK inhibitor, induces cell cycle arrest | Upregulation | Cell cycle arrest | researchgate.net |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Upregulation/Activation | Induction of apoptosis and cell cycle arrest | researchgate.net, waocp.org |
| Cyclin A | Regulates S and G2/M phases of the cell cycle | Downregulation | Cell cycle arrest | researchgate.net, nih.gov |
| Cyclin B1 | Regulates G2/M transition | Downregulation | Cell cycle arrest at G2/M phase | researchgate.net, nih.gov |
| Bcl-2 | Anti-apoptotic protein | Downregulation | Promotion of apoptosis | researchgate.net, nih.gov, mdpi.com |
| Bax | Pro-apoptotic protein | Upregulation | Promotion of apoptosis | mdpi.com |
| Caspase-3 | Executioner caspase in apoptosis | Activation | Execution of apoptosis | researchgate.net, nih.gov |
| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway | Activation | Initiation of apoptosis | mdpi.com |
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix (ECM) components. nih.gov While essential for physiological processes like tissue remodeling and wound healing, their excessive activity is implicated in pathological conditions such as cancer metastasis and inflammation. nih.govjppres.com
This compound and other polyphenolic compounds in propolis have demonstrated the ability to inhibit the activity and expression of MMPs, particularly MMP-2 and MMP-9, which are known to be involved in tumor cell invasion. ijaers.comresearchgate.net Studies have shown that propolis extracts can inhibit the proteolytic activity of MMP-9 in a dose-dependent manner. nih.gov This inhibitory effect is attributed to compounds like caffeic acid phenethyl ester (CAPE), a major component of propolis, which has been identified as a strong inhibitor of MMP-9. researchgate.net The inhibition of MMPs by this compound and its related compounds suggests a potential role in controlling the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis. nih.gov
Table 2: Inhibition of Matrix Metalloproteinases by Propolis and its Components
| MMP | Role in Disease | Inhibitory Effect of Propolis/Components | References |
|---|---|---|---|
| MMP-2 | ECM degradation, tumor invasion | Inhibited by Brazilian green and brown propolis | ijaers.com |
| MMP-9 | ECM degradation, tumor invasion, inflammation | Inhibited by Chilean propolis, caffeic acid phenethyl ester (CAPE) | nih.gov, researchgate.net |
Effects on Membrane Potential and Integrity
The cell membrane is a critical barrier that maintains cellular homeostasis, and its integrity and potential are vital for cell function and survival. Disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. mdpi.com
Propolis and its constituents, including this compound, have been shown to affect the membrane potential and integrity of cells. In the context of apoptosis, propolis can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. researchgate.netmdpi.com This effect is often linked to the modulation of Bcl-2 family proteins. mdpi.com Some studies have also indicated that at higher concentrations, propolis extracts can cause some loss of cell membrane integrity, as evidenced by the leakage of lactate (B86563) dehydrogenase. plos.org Furthermore, propolis has been observed to cause depolarization of the cell membrane in bacteria, affecting cell integrity and leading to cell death. researchgate.net These findings suggest that this compound may exert some of its biological activities by directly interacting with and altering the properties of cellular membranes.
Structure Activity Relationship Sar Studies of Propolin a and Its Analogs
Identification of Pharmacophoric Features Essential for Biological Activity
A specific pharmacophore model for propolin A has not been detailed in available research. However, based on the general understanding of flavonoid SAR, the essential features for its biological activity can be hypothesized. A pharmacophore is the specific three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.comunina.itdergipark.org.tr For this compound, these likely include:
The Flavanone (B1672756) Core: This heterocyclic scaffold is common in many biologically active natural products and provides the basic framework for interaction with biological targets.
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic rings are critical for the antioxidant and cytotoxic activities of flavonoids. They can act as hydrogen bond donors and acceptors, facilitating binding to target proteins.
The Prenyl Group: The geranyl or prenyl side chain is a distinguishing feature of this compound. This lipophilic moiety is often crucial for enhancing the cytotoxic activity of flavonoids, potentially by improving membrane permeability or providing additional hydrophobic interactions within a target's binding site. Studies on other prenylated flavonoids suggest this group is a key determinant of their anticancer effects. nih.gov
Catechol Moiety: The dihydroxy substitution on the B-ring forms a catechol group, which is a known structural alert for various biological activities, including antioxidant and pro-apoptotic effects.
Impact of Structural Modifications on Efficacy and Selectivity
The following table presents the cytotoxic activities (IC50 values) of this compound and the structurally related propolin B against three cancer cell lines, as reported in a 2003 study.
| Compound | Human Melanoma | C6 Glioma | HL-60 |
| This compound | 6.0 µg/mL | 3.5 µg/mL | 7.5 µg/mL |
| Propolin B | 7.5 µg/mL | 4.0 µg/mL | 7.5 µg/mL |
Data sourced from Chen et al., J. Nat. Prod., 2003. sci-hub.se
A systematic SAR study would involve modifying specific parts of the this compound molecule—such as altering the length or position of the prenyl chain, changing the number and location of hydroxyl groups, or modifying the flavanone core—and then measuring the impact on biological activity. Such studies are essential for optimizing the compound's potency and selectivity but have not yet been published for this compound.
Design Principles for Novel this compound-Derived Bioactive Compounds
The development of design principles for novel bioactive compounds derived from a lead molecule like this compound is contingent upon robust SAR and computational data, which is currently limited. nih.gov However, based on general principles of medicinal chemistry and flavonoid research, several strategies could be proposed for the future design of this compound analogs:
Prenyl Group Modification: Synthesizing analogs with varied lengths, branching, or cyclization of the prenyl chain could modulate lipophilicity and target engagement.
Hydroxyl Group Substitution: Investigating the effect of methylation, glycosylation, or removal of specific hydroxyl groups could fine-tune the molecule's electronic properties, solubility, and binding interactions.
Scaffold Hopping: Replacing the flavanone core with other heterocyclic systems while retaining the key pharmacophoric features (prenyl and catechol groups) could lead to novel chemotypes with improved properties. unina.it
These strategies remain speculative until supported by the synthesis and biological evaluation of specific this compound derivatives. The existing research confirms the cytotoxic potential of this compound, establishing it as a promising natural lead compound for anticancer drug development. nih.govresearchgate.net Future work focusing on medicinal chemistry and computational studies is needed to fully unlock its therapeutic potential.
Synthetic and Biosynthetic Approaches for Propolin a
Chemical Synthesis Strategies for Propolin A and its Derivatives
The total synthesis of complex natural products like this compound and its derivatives is a significant challenge that drives innovation in organic chemistry. While specific literature on the total synthesis of this compound is limited, strategies employed for other complex constituents of propolis, such as Propolisbenzofuran B and dimeric isoflavanoids, provide a blueprint for potential synthetic routes. These approaches allow for the creation of these molecules in the laboratory, enabling further study and the generation of novel analogs. bu.edunih.gov
Key strategies that could be adapted for the synthesis of this compound's core structure include:
Convergent Synthesis: This approach involves preparing different fragments of the molecule separately before joining them at a late stage. For the synthesis of Propolisbenzofuran B, a convergent route utilized a silicon-tether controlled oxidative ketone-ketone cross-coupling. rsc.orgnih.gov
Cascade Reactions: These multi-step reactions occur in a single pot, increasing efficiency. A novel benzofuran-generating cascade reaction was pivotal in constructing the core of Propolisbenzofuran B. rsc.orgnih.gov
Cross-Coupling Reactions: Palladium-catalyzed reactions are powerful tools for forming key carbon-carbon bonds. For instance, a Sonogashira coupling was used to build a benzofuran (B130515) substructure, and a Stille coupling was employed in the final stages of the synthesis of (+)-Propolisbenzofuran B. chemistryviews.org
Cyclization and Annulation Reactions: Creating the ring systems of these complex molecules often requires specific cyclization strategies. A Friedel-Crafts cyclization was used to form a fused ring in one synthesis, chemistryviews.org while a novel annulation promoted by bis(trifluoromethane)sulfonimide was developed to construct the retusapurpurin core, a structure related to compounds found in red propolis. bu.edu
Asymmetric Synthesis: To obtain a specific enantiomer (a non-superimposable mirror image) of a natural product, chiral auxiliaries or catalysts are used. An Evans syn-aldol reaction, employing a chiral oxazolidinone, was a key step in the first asymmetric total synthesis of (+)-Propolisbenzofuran B, allowing for precise control of stereochemistry. chemistryviews.org
These advanced synthetic methods not only provide access to the natural products themselves but also open the door to creating a library of derivatives for further biological investigation. chemistryviews.orgengineering.org.cn The modification of core structures through these chemical strategies is essential for exploring structure-activity relationships. symeres.com
Chemo-enzymatic and Biocatalytic Transformations of this compound
Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild reaction conditions of biological catalysts, such as enzymes or whole microbial cells. acs.org This approach is increasingly recognized as a powerful tool in sustainable chemistry for producing complex molecules. spinchem.com While direct biocatalytic transformations on this compound are an emerging area, methods applied to related natural products demonstrate significant potential.
A prominent chemo-enzymatic strategy involves a two-step process for creating oxygenated derivatives of propenylbenzenes, compounds that share structural motifs with this compound's side chains. frontiersin.orgnih.gov
Enzymatic Epoxidation: The first step uses a lipase (B570770), such as immobilized lipase B from Candida antarctica (Novozym 435), to catalyze epoxidation. This reaction proceeds via perhydrolysis of a carboxylic acid in the presence of hydrogen peroxide to form a peroxycarboxylic acid in situ, which then epoxidizes the substrate. frontiersin.org
Microbial Oxidation: The resulting diols are then oxidized by whole-cell biocatalysts. Various bacterial strains, including Dietzia sp. and Rhodococcus erythropolis, have been used on a preparative scale to transform diols into the corresponding hydroxy ketones with yields ranging from 36% to 62.5%. frontiersin.orgnih.gov
Biocatalysis can be performed using enzymes in various forms, including as purified proteins, in cell lysates, or within whole cells, the last of which avoids costly enzyme purification. spinchem.comresearchgate.net Enzymes are particularly useful for avoiding the use of chemical protecting groups due to their high specificity, a key principle of green chemistry. acs.org Lipases, for example, are widely used for biocatalytic esterification to create derivatives of active ingredients, potentially forming prodrugs under green conditions. mdpi.com The application of such enzymatic and chemo-enzymatic cascades could enable the selective modification of this compound, yielding novel derivatives with tailored properties. nih.govrsc.orgnih.gov
Green Synthesis Methodologies for this compound-Encapsulated Nanoparticles
The application of this compound and other bioactive compounds from propolis is often limited by their low water solubility and potential instability. researchgate.netfanres.orgresearchgate.net Nanoparticle encapsulation is a leading strategy to overcome these issues. Green synthesis methodologies, which utilize non-toxic, sustainable, and environmentally friendly materials, are at the forefront of this research. nih.gov Propolis extract itself, being rich in reducing and capping agents like flavonoids and phenolic compounds, is often used as a key ingredient in the green synthesis of nanoparticles. nih.govmdpi.com
Common green synthesis approaches for propolis-encapsulated nanoparticles include:
Ionic Gelation: This is a popular method for preparing nanoparticles from biopolymers. For example, propolis extract has been encapsulated in nanoparticles made from chitosan (B1678972) and a cross-linker like sodium tripolyphosphate (TPP). fanres.orgarccjournals.com The process involves the electrostatic interaction between the positively charged chitosan and the negatively charged TPP, leading to the spontaneous formation of nanoparticles that entrap the propolis compounds.
Biomimetic Synthesis: This approach uses biological materials to direct the formation of nanoparticles. Propolis extract can be used to biologically reduce metal salts, such as silver nitrate (B79036) (AgNO₃) or zinc nitrate, to form silver (AgNPs) or zinc oxide (ZnO NPs) nanoparticles, respectively. mdpi.comnih.govfrontiersin.org In this process, the bioactive compounds in the propolis act as both reducing and stabilizing agents. nih.gov
Solvent Emulsification-Evaporation: This technique is used to create solid lipid nanoparticles (SLNs). The process involves dissolving propolis and a lipid (like glyceryl monostearate) in an organic solvent, emulsifying this mixture in an aqueous phase containing a surfactant, and then removing the solvent by evaporation, leaving behind the propolis-loaded solid nanoparticles. nih.govnih.gov
These methods are considered green as they often use water as a solvent, employ biodegradable polymers, and reduce the need for harsh chemical reagents. qeios.com
A primary motivation for encapsulating propolis extract, and by extension this compound, is to significantly improve its physicochemical properties, particularly solubility and stability. researchgate.netmdpi.com Poor water solubility is a major barrier to the application of many phenolic compounds. researchgate.net
Solubility Enhancement: Nanoparticle formulations can dramatically increase the aqueous solubility of propolis components. Reducing particle size to the nanometer scale increases the surface-area-to-volume ratio, which enhances dissolution rates. mdpi.comnih.gov
A study developing propolis extract-loaded nanoparticles using chitosan and hyaluronic acid reported a 2.43-fold increase in the solubility of the propolis extract compared to its free form. researchgate.net
Nanostructured lipid carriers (NLCs) have also been shown to overcome the poor solubility of active compounds in aqueous media. mdpi.com
Stability Enhancement: Encapsulation protects the bioactive compounds from degradation by environmental factors such as heat, light, and oxidation.
In one study, the retention rate of the total flavonoid content in chitosan-hyaluronic acid nanoparticles was significantly higher than in free propolis extract after heat treatment at 90°C for 24 hours. researchgate.net
Furthermore, after four weeks of storage at elevated temperatures (30°C and 50°C), the nanoparticles showed significantly higher retention of both total flavonoids and antioxidant activity compared to the unencapsulated extract. researchgate.net
Solid lipid nanoparticles (SLNs) are also noted for their ability to protect loaded active compounds from environmental degradation and offer controlled release. nih.gov
The physical and chemical properties of propolis-loaded nanoparticles are meticulously evaluated to ensure their quality, stability, and efficacy. A suite of analytical techniques is employed for this characterization.
Key Characterization Parameters & Findings:
| Parameter | Technique(s) | Typical Findings for Propolis Nanoparticles | References |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 80 nm to 490 nm. PDI: <0.3 indicates good homogeneity; >0.3 suggests heterogeneous dispersion. | fanres.orgarccjournals.commdpi.com |
| Zeta Potential | Dynamic Light Scattering (DLS) | Values can be positive (e.g., +39 to +48 mV for chitosan-based NP) or negative (e.g., -26 mV for SLNs). High absolute values (>30 mV) indicate good colloidal stability. | fanres.orgarccjournals.comnih.govnih.gov |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Nanoparticles are typically observed to be spherical and non-aggregated. | nih.govnih.govnih.gov |
| Entrapment Efficiency (EE) & Loading Efficiency (LE) | Spectrophotometry (e.g., UV-Vis) | EE can range widely (e.g., 24% to 88%) depending on the formulation. LE for SLNs has been reported around 3.3%. | fanres.orgnih.govnih.govmdpi.com |
| Crystalline Structure | X-ray Diffraction (XRD) | Confirms the crystalline nature of metallic nanoparticles (e.g., AgNPs) synthesized using propolis. | nih.gov |
These characterization studies confirm the successful encapsulation of propolis constituents within stable, nanoscale carriers, paving the way for their enhanced application. mdpi.com
Future Research Directions and Translational Perspectives for Propolin a
Elucidation of Unexplored Biological Activities and Mechanisms
The biological activity of propolis is well-documented, with known antimicrobial, anti-inflammatory, and antioxidant properties attributed to its complex mixture of compounds, including flavonoids and phenolic acids. waocp.orgwaocp.orgnih.gov However, the specific contribution and mechanisms of action for individual components like propolin A are poorly understood. While related flavonoids have shown various effects, from anticancer to immunomodulatory activities, dedicated studies on this compound are scarce. waocp.orgnih.govumk.pl
Future research must prioritize the in-depth investigation of this compound's unique biological activities. This includes screening for novel therapeutic properties beyond the general activities of propolis. Key areas of exploration should include its potential as an antiviral, neuroprotective, or targeted anticancer agent. Mechanistic studies are crucial to understand how this compound interacts with cellular targets, such as specific enzymes or signaling pathways, which could reveal unique therapeutic opportunities. nih.gov
Investigation of Synergistic Effects with Established Agents
A promising area in natural product research is the exploration of synergistic interactions with conventional drugs. ekb.eg Propolis extracts have demonstrated synergy with various antibiotics and antifungal agents, enhancing their efficacy and in some cases, reversing drug resistance. frontiersin.orgmdpi.commdpi.commedsci.orgtums.ac.irnih.gov This synergistic action is often attributed to the complex interplay of multiple compounds within the extract. medsci.org
The potential for this compound to act synergistically with established therapeutic agents is an entirely unexplored and highly promising field of study. Research should be designed to investigate whether this compound can enhance the efficacy of antibiotics, chemotherapeutic drugs, or other agents. Such studies could lead to combination therapies that allow for lower doses of conventional drugs, potentially reducing side effects and combating drug resistance. tandfonline.com Identifying the mechanisms behind these potential synergistic effects will be critical for their clinical application.
Development of Standardized this compound Extracts and Formulations
A major hurdle in the clinical application of propolis and its constituents is the significant variation in chemical composition based on geographical origin, bee species, and local flora. tandfonline.comresearchgate.netbrad.ac.uk This variability makes standardization and quality control exceptionally challenging, hindering the development of reproducible and reliable therapeutic products. researchgate.netresearchgate.net While methods for standardizing propolis extracts based on total flavonoid or polyphenol content exist, these are not specific to individual compounds like this compound. researchgate.netmdpi.comui.ac.idresearchgate.net
Future efforts must focus on developing methods to produce standardized extracts with a guaranteed concentration of this compound. This will require the identification of reliable botanical sources and the development of sophisticated extraction and purification protocols. Furthermore, research into novel formulations, such as nanoformulations or solid dispersions, could improve the solubility, bioavailability, and stability of this compound, which are critical for its development as a pharmaceutical product. mdpi.comnih.goviapchem.org
Exploration of Novel Analytical and Preparative Technologies
The characterization and isolation of minor compounds like this compound from a complex matrix like propolis requires advanced analytical and preparative techniques. researchgate.net Current analytical methods for propolis often rely on HPLC, GC-MS, and NMR, which are effective for general profiling but may require optimization for the specific quantification of this compound. researchgate.netacs.orgnih.gov
The exploration and application of novel and more sensitive analytical technologies are essential. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) can provide more detailed and accurate quantification. nih.gov For isolation, advanced preparative chromatography techniques will be necessary to obtain pure this compound in sufficient quantities for extensive biological testing. Furthermore, emerging extraction technologies, such as supercritical fluid extraction or microwave-assisted extraction, could offer more efficient and environmentally friendly alternatives to conventional solvent extraction. nih.govresearchgate.netresearchgate.net
Computational Approaches for Drug Discovery and Optimization Based on this compound Scaffold
Computational methods are increasingly powerful tools in drug discovery, enabling the prediction of biological activities, mechanisms of action, and potential drug-target interactions. acs.orgbioengineer.orgtandfonline.com For propolis-related compounds, computational studies have been used to investigate interactions with cell membranes and predict antidiabetic or antiviral activities. bioengineer.orgtandfonline.comscirp.orgnewsciencepubl.com For instance, molecular dynamics simulations have shed light on how similar compounds, like nymphaeol A, interact with and modify biological membranes, providing insights into their bioactivity. bioengineer.org Similarly, in silico docking studies have been used to screen propolis compounds against therapeutic targets like the Monkeypox virus A48R protein. nih.gov
The this compound chemical scaffold presents a unique starting point for computational drug discovery and optimization. Molecular modeling and docking studies can be employed to identify potential protein targets for this compound and to elucidate its binding mechanisms at an atomic level. researchgate.net This information can then be used to computationally design and screen new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Density Functional Theory (DFT) can also be used to understand the structure-activity relationships that govern its antioxidant potential. acs.orgresearchgate.net
Challenges and Opportunities in Advancing this compound Research
The advancement of this compound from a minor natural compound to a clinically relevant molecule is fraught with challenges, yet rich with opportunities.
Challenges:
Scarcity and Variability: this compound is not a ubiquitous component of propolis, and its concentration can vary significantly, making it difficult to source sufficient quantities for research. tandfonline.commdpi.com
Lack of Focused Research: The vast majority of research focuses on crude propolis extracts, with very few studies dedicated to isolating and characterizing individual propolins. tandfonline.com
Standardization and Quality Control: The absence of standardized reference materials and validated analytical methods for this compound impedes reproducible research and commercial development. tandfonline.comresearchgate.net
Regulatory Hurdles: Establishing a new natural compound as a therapeutic agent involves navigating a complex and costly regulatory landscape. researchgate.net
Opportunities:
Untapped Therapeutic Potential: As a relatively unexplored molecule, this compound may possess unique biological activities that could address unmet medical needs.
Synergistic Applications: The potential for synergistic effects with existing drugs could lead to more effective and safer combination therapies.
Advances in Technology: Modern analytical, preparative, and computational technologies now make the in-depth study of minor natural products like this compound more feasible than ever before. researchgate.netbioengineer.org
Natural Product Drug Discovery: There is a renewed interest in natural products as a source of novel drug leads, creating a favorable environment for research into compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
